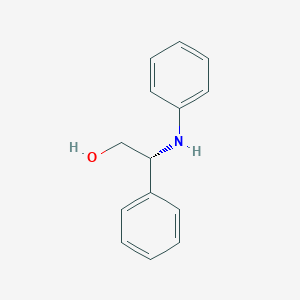

(2R)-2-phenyl-2-(phenylamino)ethan-1-ol

Description

(2R)-2-Phenyl-2-(phenylamino)ethan-1-ol is a chiral β-amino alcohol with a molecular formula of C₁₄H₁₅NO and a molecular weight of 213.27 g/mol . It is synthesized via catalytic ring-opening aminolysis of styrene oxide with aniline, yielding two regioisomers: the target compound (95% selectivity) and 1-phenyl-2-(phenylamino)ethanol (5% selectivity) under optimized conditions using 5% MoO₃-ZrO₂ catalysts . This compound is notable for its role as a precursor in pharmaceuticals and fine chemicals, leveraging its stereochemical rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

(2R)-2-anilino-2-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYXTSZZPUQJNB-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CO)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-phenyl-2-(phenylamino)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or imine precursor. For instance, the reduction of (2R)-2-phenyl-2-(phenylamino)acetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use metal catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-phenyl-2-(phenylamino)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form secondary amines or other derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(2R)-2-phenyl-2-(phenylamino)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-phenyl-2-(phenylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (2S)-2-Phenyl-2-(phenylamino)ethan-1-ol: The S-enantiomer (CAS 135285-98-2) shares identical physical properties but exhibits distinct biological activity due to chiral recognition in drug-receptor interactions. It is marketed as a "multifunctional small-molecule scaffold" for laboratory use .

Chlorinated Derivatives

- (1R,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol (24): This dichlorinated analog demonstrates enhanced lipophilicity (LogP ~3.2), making it suitable for blood-brain barrier penetration in CNS-targeting drug candidates .

- (2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride: Halogenation at the phenyl ring increases metabolic stability and binding affinity to α-adrenergic receptors compared to the parent compound .

Piperidine-Substituted Analogs

- (R)-2-Phenyl-2-(piperidin-1-yl)ethan-1-ol: Replacing the aniline group with piperidine improves regioselectivity (>98%) in spirocyclic amino ester synthesis, as demonstrated in heterocyclic chemistry applications .

Indolyl and Methoxy-Substituted Derivatives

- (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol: These derivatives exhibit potent antiarrhythmic and spasmolytic activity, with IC₅₀ values < 10 μM at β₁-adrenoceptors, unlike the phenylaminoethanol core .

Biological Activity

(2R)-2-phenyl-2-(phenylamino)ethan-1-ol, also known as 2-anilino-2-phenylethanol, is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : CHN\O

- Molecular Weight : 213.28 g/mol

- Structure : The compound features a chiral center, which influences its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound contains both hydroxyl and amino groups, allowing it to form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors. This interaction can modulate several physiological pathways, resulting in diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Anti-inflammatory Properties : Studies suggest that it may inhibit the production of inflammatory cytokines, contributing to its anti-inflammatory effects.

- Potential Antimicrobial Effects : Preliminary investigations indicate that the compound may have activity against certain bacterial strains.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

Synthetic Routes

The synthesis of this compound can be achieved through various methods, highlighting its versatility for research applications:

- Reduction of Ketones : A common method involves reducing ketones to yield the desired alcohol.

- Substitution Reactions : The compound can also be synthesized via nucleophilic substitution reactions involving phenyl amines.

Applications in Medicine

Due to its biological activities, this compound is being investigated for potential therapeutic applications in:

- Anti-inflammatory drugs : Targeting conditions characterized by excessive inflammation.

- Antioxidants : Developing supplements or pharmaceuticals aimed at reducing oxidative stress.

- Antimicrobial agents : Exploring its efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.